molecular formula C10H9ClO3 B14020804 2-Chloro-6-cyclopropoxybenzoic acid

2-Chloro-6-cyclopropoxybenzoic acid

Cat. No.: B14020804
M. Wt: 212.63 g/mol
InChI Key: BEVVXDDMWARPFQ-UHFFFAOYSA-N
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Description

2-Chloro-6-cyclopropoxybenzoic acid is a chlorinated benzoic acid derivative of significant interest in medicinal and organic chemistry research. This compound features a benzoic acid core substituted with a chlorine atom and a cyclopropoxy group, a structure known to be a valuable scaffold in the development of bioactive molecules . Chlorine-containing compounds are a cornerstone of pharmaceutical development, with over 250 FDA-approved drugs featuring chlorine atoms, underscoring the importance of this functional group in drug design . The cyclopropoxy moiety is a common feature in many pharmacologically active compounds, often used to fine-tune properties like metabolic stability and lipophilicity. Researchers utilize this and similar structures as key intermediates in synthesizing more complex molecules, such as quinoline derivatives, which are investigated for their potential as GPCR ligands and kinase inhibitors in areas like oncology . The compound is intended for research and development purposes only. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

2-chloro-6-cyclopropyloxybenzoic acid

InChI

InChI=1S/C10H9ClO3/c11-7-2-1-3-8(9(7)10(12)13)14-6-4-5-6/h1-3,6H,4-5H2,(H,12,13)

InChI Key

BEVVXDDMWARPFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=CC=C2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Material Selection and Functional Group Introduction

A practical approach to preparing this compound involves using 2,6-dichlorobenzonitrile or 2,6-dichlorobenzaldehyde as starting materials due to their commercial availability and reactive chlorine atoms suitable for substitution.

  • Nucleophilic substitution of chlorine at the 6-position : The chlorine atom at the 6-position can be selectively displaced by cyclopropanol or a cyclopropoxide ion under basic conditions to form the cyclopropoxy substituent. This step typically requires a polar aprotic solvent and controlled temperature to favor substitution at the 6-position over the 2-position.

  • Hydrolysis of nitrile or oxidation of aldehyde : Following substitution, the nitrile group in 2,6-dichlorobenzonitrile or aldehyde group in 2,6-dichlorobenzaldehyde is converted to the carboxylic acid functionality through hydrolysis under acidic or basic conditions.

Example Methodology from Related Compounds

A patent describing the preparation of 6-chloro-2-thiosalicylic acid from 2,6-dichlorobenzonitrile provides insight into a two-step reaction sequence that can be adapted for this compound synthesis:

Step Description Conditions Comments
1. Thio reaction (analogous to cyclopropoxy substitution) 2,6-dichlorobenzonitrile reacted with nucleophile (e.g., sodium cyclopropoxide) in solvent Heated to 65-75 °C, under reduced pressure to remove water, 1.5-2 hours reaction Solvent examples include DMF, 1,4-dioxane, DMSO, or N-methyl-2-pyrrolidone; solvent recovery is practiced
2. Hydrolysis The substituted nitrile intermediate is hydrolyzed with aqueous base (e.g., potassium hydroxide or sodium hydroxide) in autoclave at 150 °C for 10-12 hours Acidification with diluted acid (hydrochloric or formic acid) to pH 3-4, extraction with organic solvents (chloroform, dichloromethane, carbon tetrachloride), drying, and crystallization Yields range from 85.7% to 88.2% total recovery for two steps

This procedure highlights the importance of solvent choice, temperature control, and pH adjustment for optimal yield and purity.

Etherification to Introduce Cyclopropoxy Group

While the above patent focuses on thiol substitution, the analogous introduction of a cyclopropoxy group can be achieved via nucleophilic aromatic substitution using cyclopropanol or a cyclopropoxide salt:

  • Generation of cyclopropoxide ion by deprotonating cyclopropanol with a strong base (e.g., sodium hydride or potassium tert-butoxide).
  • Reaction of 2,6-dichlorobenzonitrile or 2,6-dichlorobenzoic acid derivative with cyclopropoxide ion in a polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide).
  • Heating under reflux to facilitate substitution at the 6-chloro position.

Subsequent hydrolysis of nitrile to carboxylic acid or purification steps follow as described.

Alternative Pathways Using 2,6-Dichlorobenzoyl Chloride

Another approach involves chlorination of 2,6-dichlorobenzaldehyde to 2,6-dichlorobenzoyl chloride, followed by nucleophilic substitution and hydrolysis steps to yield the target acid:

  • Chlorination with chlorine in organic solvent to form acid chloride.
  • Nucleophilic substitution with cyclopropanol to form cyclopropoxybenzoyl chloride intermediate.
  • Hydrolysis under alkaline conditions to convert acid chloride to this compound.

This method benefits from the reactivity of acid chlorides and can be controlled to minimize side reactions.

Summary Table of Preparation Steps

Step Number Reaction Type Reactants Conditions Product/Intermediate Yield / Notes
1 Nucleophilic substitution 2,6-dichlorobenzonitrile + sodium cyclopropoxide 65-75 °C, polar aprotic solvent, 1.5-2 h 6-cyclopropoxy-2-chlorobenzonitrile Requires solvent recovery; selective substitution
2 Hydrolysis Nitrile intermediate + aqueous base (KOH or NaOH) 150 °C, autoclave, 10-12 h This compound Acidification to pH 3-4; extraction and crystallization; yield ~85-88% overall
Alternative 1 Chlorination 2,6-dichlorobenzaldehyde + Cl2 Organic solvent, controlled temperature 2,6-dichlorobenzoyl chloride Precursor for substitution
Alternative 2 Nucleophilic substitution 2,6-dichlorobenzoyl chloride + cyclopropanol Reflux, organic solvent 2-chloro-6-cyclopropoxybenzoyl chloride Followed by hydrolysis
Alternative 3 Hydrolysis Acid chloride intermediate + aqueous base Ambient or heated conditions Final acid product Purification by crystallization

Analytical and Purification Considerations

  • Solvent Recovery : Use of high-boiling polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, or N-methyl-2-pyrrolidone is common, with recovery by distillation to reduce cost and environmental impact.

  • Extraction and Drying : Organic solvents like chloroform, dichloromethane, or carbon tetrachloride are used for extraction, followed by drying with anhydrous sodium sulfate.

  • Crystallization : Cooling the concentrated solution induces crystallization of the product, which is then filtered and dried to yield high-purity this compound.

  • Yield Optimization : Control of reaction temperature, pH, and reaction time is critical to maximize yield and minimize side products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-cyclopropoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The cyclopropoxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether.

Major Products:

    Substitution: Formation of substituted benzoic acids.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-6-cyclopropoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and receptor binding due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-cyclopropoxybenzoic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and cyclopropoxy groups may enhance its binding affinity and specificity for these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include derivatives with substitutions at the 2nd and 6th positions of the benzoic acid scaffold. Key comparisons are outlined below:

Property 2-Chloro-6-cyclopropoxybenzoic Acid 2-Chloro-6-mercaptobenzoic Acid 2-(2,4-Dichlorophenoxy)propionic Acid
CAS Number Not explicitly provided 20324-51-0 120-36-5
Molecular Formula C₁₀H₉ClO₃ C₇H₅ClO₂S C₉H₈Cl₂O₃
Functional Groups -Cl, -O-cyclopropyl, -COOH -Cl, -SH, -COOH -Cl (2,4-dichloro), -O-phenoxy, -COOH
Molecular Weight (g/mol) ~212.63 (calculated) 204.63 235.06
Reactivity Moderate electrophilicity due to Cl; cyclopropoxy group enhances steric hindrance High reactivity due to thiol (-SH) group, prone to oxidation Herbicidal activity via auxin mimicry; stable under ambient conditions
Toxicity & Safety Limited data; cyclopropane rings may reduce acute toxicity compared to thiol analogs Requires immediate first aid for inhalation/ingestion OSHA-regulated; linked to occupational hazards
Applications Presumed pharmaceutical intermediate Potential chemical synthesis intermediate Herbicide (e.g., Dichloroprop)

Key Comparative Insights

  • Steric Effects : The cyclopropoxy group in this compound introduces greater steric hindrance compared to the smaller methoxy or linear alkoxy groups. This bulk may reduce solubility in polar solvents but enhance selectivity in biological target binding.
  • Reactivity : Unlike 2-Chloro-6-mercaptobenzoic acid, which contains a thiol group susceptible to oxidation and nucleophilic reactions, the cyclopropoxy ether linkage in the target compound offers greater stability, reducing handling precautions .
  • Toxicity Profile: While 2-(2,4-dichlorophenoxy)propionic acid is associated with herbicidal activity and occupational exposure risks , the target compound’s toxicity remains less characterized. Its chlorine substituent may confer persistence in environmental matrices, warranting further ecotoxicological studies.

Research Findings and Data Gaps

  • Biological Activity: Structural analogs like 2-aminobenzamides (e.g., ) highlight the importance of substituent positioning in modulating pharmacokinetic profiles, though direct comparisons are absent in the provided data.
  • Safety Data : The lack of explicit toxicity data for this compound underscores the need for standardized testing akin to OSHA protocols .

Biological Activity

2-Chloro-6-cyclopropoxybenzoic acid (CCBA) is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of CCBA, providing insights into its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

CCBA is characterized by the presence of a chlorine atom and a cyclopropyl group attached to a benzoic acid backbone. The molecular formula is C10_{10}H9_{9}ClO2_2. The unique combination of substituents on the aromatic ring enhances its reactivity and interaction with biological targets.

Research indicates that CCBA may interact with specific proteins involved in various biological pathways, including inflammation and microbial resistance. The presence of halogen atoms and the cyclopropyl group can influence its binding affinity towards enzymes or receptors, making it a candidate for drug development.

MechanismDescription
Enzyme Inhibition May inhibit enzymes involved in inflammation pathways.
Receptor Modulation Potential to modulate receptor activity related to metabolic processes.
Microbial Resistance Preliminary data suggest activity against certain microbial strains.

In Vitro Studies

In vitro studies have demonstrated that CCBA exhibits significant activity against various biological targets. For instance, it has shown promise in inhibiting specific enzymes linked to inflammatory responses. Research conducted by Zhao et al. (2023) highlighted CCBA's potential as an anti-inflammatory agent through its interaction with cyclooxygenase enzymes.

Case Studies

  • Anti-inflammatory Activity : A study focused on the anti-inflammatory effects of CCBA revealed that it significantly reduced pro-inflammatory cytokine levels in cultured macrophages, suggesting its potential use in treating inflammatory diseases .
  • Microbial Resistance : Another investigation assessed CCBA's efficacy against Mycobacterium tuberculosis, indicating that it could enhance the effectiveness of existing antimycobacterial therapies when used in combination .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of CCBA is crucial for evaluating its therapeutic potential. Preliminary studies suggest that CCBA has favorable absorption characteristics, although further research is needed to fully elucidate its metabolic pathways and potential toxic effects.

Table 2: Summary of Pharmacokinetic Properties

PropertyFindings
Absorption Rapidly absorbed in vitro
Metabolism Undergoes phase I metabolism primarily
Excretion Primarily excreted via renal pathways

Therapeutic Implications

The biological activities observed in studies position CCBA as a candidate for further development in therapeutic applications, particularly in treating inflammatory diseases and enhancing antimicrobial therapies.

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